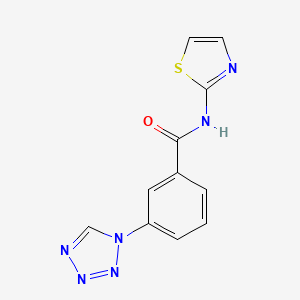

3-(tetrazol-1-yl)-N-(1,3-thiazol-2-yl)benzamide

Descripción

Propiedades

IUPAC Name |

3-(tetrazol-1-yl)-N-(1,3-thiazol-2-yl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N6OS/c18-10(14-11-12-4-5-19-11)8-2-1-3-9(6-8)17-7-13-15-16-17/h1-7H,(H,12,14,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVCXBNCNCURVPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N2C=NN=N2)C(=O)NC3=NC=CS3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N6OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(tetrazol-1-yl)-N-(1,3-thiazol-2-yl)benzamide typically involves multi-step organic reactions. One common method includes the formation of the tetrazole ring through cycloaddition reactions involving azides and nitriles. The thiazole ring can be introduced via condensation reactions involving thioamides and α-haloketones. The final step often involves coupling the tetrazole and thiazole intermediates with a benzamide derivative under appropriate conditions, such as the use of coupling reagents like EDCI or DCC in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of purification techniques such as crystallization and chromatography to ensure the purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions

3-(tetrazol-1-yl)-N-(1,3-thiazol-2-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzamide or thiazole moieties.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

Substitution: Halogenating agents, nucleophiles like amines or thiols, and bases like sodium hydroxide or potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can lead to various substituted derivatives of the original compound.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Pharmaceutical Applications

The compound has shown promise as a therapeutic agent in the treatment of various diseases. Its structural components allow for interactions with biological targets, making it a candidate for drug development. The following table summarizes some key findings related to its medicinal applications:

Mechanism of Action

The mechanism of action for 3-(tetrazol-1-yl)-N-(1,3-thiazol-2-yl)benzamide is believed to involve interactions with specific receptors and enzymes within biological pathways. Research indicates that it may act as an inhibitor or modulator of certain cellular processes, which could explain its therapeutic effects.

Agricultural Applications

Pesticidal Properties

Research has indicated that derivatives of thiazole and tetrazole compounds can exhibit pesticidal properties. The compound's ability to disrupt biological processes in pests makes it a candidate for developing new agricultural pesticides. Key findings include:

| Pesticidal Activity | Target Organisms | Effectiveness |

|---|---|---|

| Insecticidal Activity | Various insect pests | High efficacy in laboratory settings |

| Fungicidal Properties | Fungal pathogens | Effective against common agricultural fungi |

Material Science

Polymer Development

The unique chemical structure of this compound allows it to be incorporated into polymer matrices, potentially enhancing their properties. Research is ongoing to explore its use in developing advanced materials with improved thermal stability and mechanical strength.

Case Studies

Several studies have explored the applications of this compound:

- Anticancer Study : A study demonstrated that this compound significantly inhibited the growth of MCF-7 breast cancer cells with an IC50 value indicating potent activity .

- Antimicrobial Research : Another study found that the compound exhibited broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a new antibiotic .

Mecanismo De Acción

The mechanism of action of 3-(tetrazol-1-yl)-N-(1,3-thiazol-2-yl)benzamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The tetrazole and thiazole rings can interact with biological macromolecules through hydrogen bonding, π-π stacking, and other non-covalent interactions, leading to the desired biological effects.

Comparación Con Compuestos Similares

Table 1: Key Structural Features and Properties of Analogous Compounds

*Filapixant includes morpholine, trifluoromethyl, and pyrimidine moieties, highlighting advanced pharmacophore design .

Similarity Scoring and Structural Resemblance

- AB4 (): Exhibited similarity scores of 0.500 and 0.479 with benzamide-thiazole-triazole hybrids, suggesting shared structural motifs but unconfirmed activity overlap .

Physicochemical and Pharmacokinetic Considerations

- Molecular Weight and Solubility : The target compound (MW 288.29) falls within the acceptable range for oral bioavailability, whereas larger derivatives like filapixant (MW 577.55) may require formulation optimization .

Actividad Biológica

3-(Tetrazol-1-yl)-N-(1,3-thiazol-2-yl)benzamide is a synthetic organic compound that has garnered attention for its diverse biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a tetrazole ring , a thiazole ring , and a benzamide moiety , which are essential for its biological activity. The structural formula can be represented as follows:

This unique combination of functional groups contributes to its interaction with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The tetrazole ring enhances the compound's binding affinity to target sites, while the thiazole and benzamide components may influence its pharmacokinetic properties.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. A study revealed that derivatives of thiazole-bearing benzamides, including those containing the tetrazole moiety, demonstrated potent cytotoxic effects against various cancer cell lines. For instance, one derivative showed an IC50 value in the nanomolar range against leukemia cells (K-562 line), indicating strong anti-leukemic potential .

Antimicrobial Properties

In addition to its anticancer activity, this compound has been investigated for its antimicrobial effects. Compounds with similar structures have shown promising results against bacterial strains, suggesting potential applications in treating infections .

Structure-Activity Relationship (SAR)

The SAR studies highlight the importance of specific substitutions on the thiazole and tetrazole rings. Variations in these groups can significantly alter the biological activity of the compound. For example:

| Compound Variation | Biological Activity | IC50 (µM) |

|---|---|---|

| N-(5-benzylthiazol-2-yl)-4-(1H-tetrazol-1-yl)benzamide | High cytotoxicity against K-562 | 56.4 |

| N-(5-methylthiazol-2-yl)-4-(1H-tetrazol-1-yl)benzamide | Moderate activity | 100+ |

| N-(5-fluorobenzylthiazol-2-yl)-4-(1H-tetrazol-1-yl)benzamide | Enhanced selectivity towards cancer cells | 56.9 |

These findings underscore the necessity of careful design in developing new derivatives for enhanced therapeutic efficacy.

Case Studies

Several case studies have been conducted to evaluate the biological effects of this compound:

- Cytotoxicity Study : A recent study assessed the cytotoxic effects of various derivatives on multiple cancer cell lines, revealing that certain modifications led to improved potency against leukemia and solid tumors .

- Antimicrobial Efficacy : Another investigation focused on the antimicrobial properties of thiazole-tetrazole hybrids, demonstrating their effectiveness against resistant bacterial strains, thus highlighting their potential as new antibiotics .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 3-(tetrazol-1-yl)-N-(1,3-thiazol-2-yl)benzamide, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves multi-step reactions, including nucleophilic substitution and amide coupling. For example, the tetrazole ring is introduced via cycloaddition reactions using sodium azide, while the thiazole moiety is formed through condensation of thiourea derivatives with α-halo ketones. Polar aprotic solvents (e.g., DMF or DMSO) enhance reaction rates, and catalysts like triethylamine improve yields . Purification often employs recrystallization or column chromatography, with TLC monitoring to confirm intermediate formation .

Q. Which analytical techniques are critical for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the benzamide backbone and substituent positions. High-resolution mass spectrometry (HRMS) validates molecular weight, while FT-IR identifies functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹). X-ray crystallography, when feasible, provides definitive structural confirmation .

Q. How are structural features like hydrogen bonding and π-π interactions elucidated?

- Methodological Answer : X-ray crystallography reveals intermolecular interactions, such as N–H⋯N hydrogen bonds between the tetrazole and thiazole moieties, which stabilize the crystal lattice. Computational tools (e.g., Mercury or GaussView) analyze dihedral angles and packing diagrams. For example, centrosymmetric dimers formed via N–H⋯N bonds are common in similar benzamide derivatives .

Advanced Research Questions

Q. How can SHELX software improve structural refinement for this compound?

- Methodological Answer : SHELXL refines crystallographic data by optimizing atomic displacement parameters and resolving twinning or disorder. For high-resolution datasets, iterative cycles of least-squares minimization and electron density mapping (e.g., using Olex2) correct for anisotropic effects. SHELXPRO facilitates macromolecular interface analysis, useful for studying protein-ligand complexes involving this compound .

Q. What strategies address contradictions in reported biological activity data?

- Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell line variability) or compound purity. Validate activity via orthogonal assays:

- In vitro : Dose-response curves (IC₅₀) in multiple cell lines.

- Target engagement : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity for proposed targets (e.g., NF-κB or Bcl-2 proteins) .

- Metabolic stability : LC-MS/MS pharmacokinetic profiling in hepatocyte models .

Q. How can computational modeling guide the design of analogs with enhanced bioactivity?

- Methodological Answer :

- Docking studies : Use AutoDock Vina or Schrödinger Suite to predict binding poses in target pockets (e.g., kinase domains). Focus on substituents that improve hydrogen bonding (tetrazole) or hydrophobic contacts (thiazole methyl groups).

- QSAR modeling : Train models on datasets of similar benzamide derivatives to correlate substituent electronegativity or steric bulk with activity .

- MD simulations : GROMACS or AMBER assess dynamic stability of ligand-target complexes over 100-ns trajectories .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.